molecular formula C14H12N4O B571888 benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate CAS No. 1338247-61-2

benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate

Cat. No.: B571888
CAS No.: 1338247-61-2
M. Wt: 252.277
InChI Key: WXDLETHTHQCKIJ-UHFFFAOYSA-N
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Description

Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be achieved through several synthetic routes. One common method involves the reaction of benzotriazole with benzyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of benzyl 1H-benzo[d][1,2,3]triazol-1-carboxylate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of benzyl 1H-benzo[d][1,2,3]triazol-1-carbinol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole moiety is known to participate in π-π stacking interactions and hydrogen bonding, which enhances its binding affinity to target proteins . The pathways involved in its mechanism of action depend on the specific biological activity being studied.

Comparison with Similar Compounds

Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be compared with other benzotriazole derivatives, such as:

Properties

CAS No.

1338247-61-2

Molecular Formula

C14H12N4O

Molecular Weight

252.277

IUPAC Name

benzyl benzotriazole-1-carboximidate

InChI

InChI=1S/C14H12N4O/c15-14(19-10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-9,15H,10H2

InChI Key

WXDLETHTHQCKIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=N)N2C3=CC=CC=C3N=N2

Synonyms

benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate

Origin of Product

United States

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